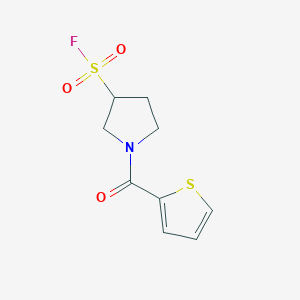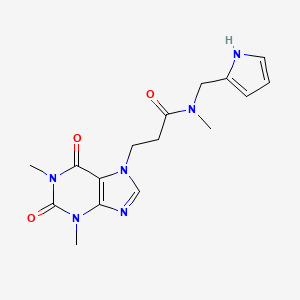
1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with pyrrolidine, followed by sulfonylation using sulfonyl fluoride reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Sulfonamide or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carbonyl derivatives: Compounds with similar thiophene-based structures.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolidine-2,5-dione.
Sulfonyl fluoride compounds: Molecules containing the sulfonyl fluoride group, like trifluoromethanesulfonyl fluoride.
Uniqueness: 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring enhances its electronic properties, while the sulfonyl fluoride group provides a reactive site for covalent modification of enzymes.
Eigenschaften
IUPAC Name |
1-(thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S2/c10-16(13,14)7-3-4-11(6-7)9(12)8-2-1-5-15-8/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECCDMYLFLODBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(2S,3S)-2-ethenyloxolan-3-yl]methylsulfamoyl]-2-methoxybenzoic acid](/img/structure/B7445864.png)
![[1-[(2-Chloro-4-fluorophenyl)methyl]-4,5-dimethylimidazol-2-yl]methanol](/img/structure/B7445888.png)
![3-(2-Chlorophenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7445905.png)
![4-[[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-2-methoxyphenol](/img/structure/B7445912.png)
![N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxopiperidin-3-yl}prop-2-enamide](/img/structure/B7445922.png)
![3-(Furan-3-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7445925.png)
![3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7445932.png)

![5-tert-butyl-2-methyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]furan-3-carboxamide](/img/structure/B7445938.png)
![3-(6-aminopurin-9-yl)-1-[3-(1H-indol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B7445943.png)
![(1S,5S,6R)-6-amino-N-(1,2,3,4-tetrahydroisoquinolin-5-ylmethyl)bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B7445947.png)
![3-[[(5-Ethyl-1-methylpyrazol-3-yl)carbamoylamino]methyl]benzoic acid](/img/structure/B7445955.png)
![3-(3-But-3-ynyldiazirin-3-yl)-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]propan-1-one](/img/structure/B7445963.png)
![5-(2-Azaspiro[4.5]decan-4-yl)-3-(1-methyl-3-propan-2-ylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7445967.png)
